REACTION_CXSMILES
|
C1(C(=[N:14][CH:15]([CH2:23][CH2:24][C:25]([F:28])([F:27])[F:26])[C:16]([O:18]C(C)(C)C)=[O:17])C2C=CC=CC=2)C=CC=CC=1.[ClH:29]>>[ClH:29].[NH2:14][CH:15]([CH2:23][CH2:24][C:25]([F:26])([F:27])[F:28])[C:16]([OH:18])=[O:17] |f:2.3|
|
Name
|
tert-butyl 2-((diphenylmethylene)amino)-5,5,5-trifluoropentanoate
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC(C(=O)OC(C)(C)C)CCC(F)(F)F
|
Name
|
|
Quantity
|
0.123 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to rt
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(=O)O)CCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.82 mmol | |
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |